![molecular formula C11H18FNO4 B13508830 ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13508830.png)
ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorinated butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate typically involves multiple steps:
Formation of the Boc-protected amine: The starting material, an amine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.
Fluorination: The Boc-protected amine is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester and Boc protecting group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction: The double bond in the butenoate moiety can be reduced to yield the corresponding saturated ester.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Reduction: Hydrogenation using a palladium catalyst or reduction with lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and amine.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Yields the corresponding saturated ester.
Scientific Research Applications
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: May serve as a precursor for the development of pharmaceuticals, particularly those involving fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate depends on its specific application. In general, the compound can act as a substrate or intermediate in various chemical reactions. The Boc protecting group can be selectively removed under acidic conditions, revealing the amine functionality for further reactions. The fluorine atom can participate in nucleophilic substitution reactions, and the ester moiety can undergo hydrolysis or transesterification .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-4-amino-2-fluorobut-2-enoate: Lacks the Boc protecting group.
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-but-2-enoate: Lacks the fluorine atom.
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoate: Contains a chlorine atom instead of fluorine.
Uniqueness
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate is unique due to the presence of both the Boc protecting group and the fluorine atom. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and potential pharmaceutical applications .
Properties
Molecular Formula |
C11H18FNO4 |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
ethyl (E)-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate |
InChI |
InChI=1S/C11H18FNO4/c1-5-16-9(14)8(12)6-7-13-10(15)17-11(2,3)4/h6H,5,7H2,1-4H3,(H,13,15)/b8-6+ |
InChI Key |
GNJNXPKOEFOWLW-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\CNC(=O)OC(C)(C)C)/F |
Canonical SMILES |
CCOC(=O)C(=CCNC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B13508760.png)
![t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate](/img/structure/B13508765.png)
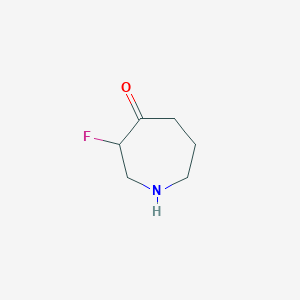
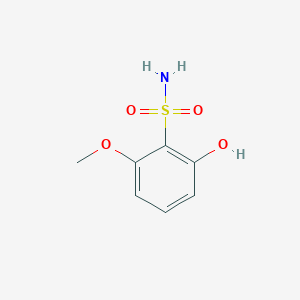
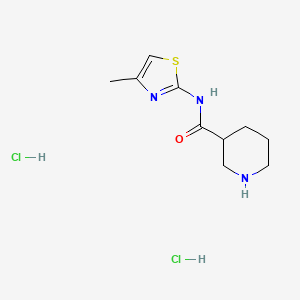
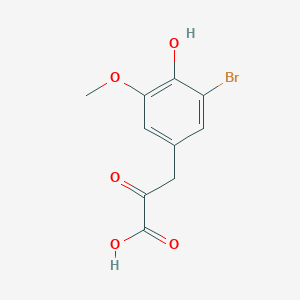
![4-[(2-Methoxyethyl)carbamoyl]benzoicacid](/img/structure/B13508791.png)

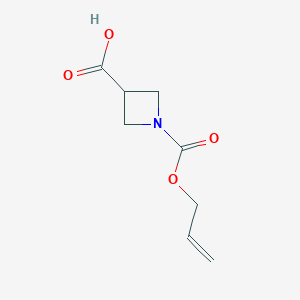
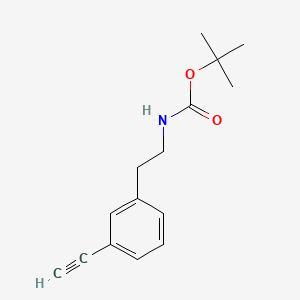
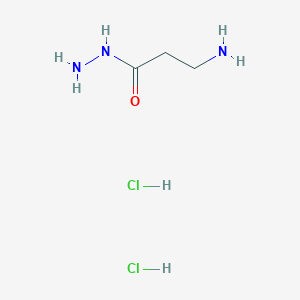
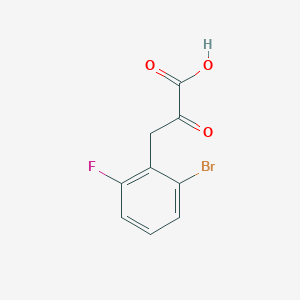
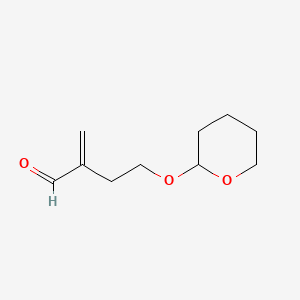
![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)
